Cas no 5310-07-6 (Ethanethioamide, N-methyl-N-phenyl-)

Ethanethioamide, N-methyl-N-phenyl- structure
5310-07-6 structure
Product name:Ethanethioamide, N-methyl-N-phenyl-
CAS No:5310-07-6
MF:C9H11NS
MW:165.25534081459
CID:358062
PubChem ID:3704049

Ethanethioamide, N-methyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanethioamide, N-methyl-N-phenyl-
    • PXPDFFJWBRUIQH-UHFFFAOYSA-N
    • N-methyl-N-phenylethanethioamide
    • 5310-07-6
    • SCHEMBL5961342
    • N-methyl-N-phenyl-thioacetamide
    • DTXSID80395284
    • Inchi: InChI=1S/C9H11NS/c1-8(11)10(2)9-6-4-3-5-7-9/h3-7H,1-2H3
    • InChI Key: PXPDFFJWBRUIQH-UHFFFAOYSA-N
    • SMILES: CC(N(C1=CC=CC=C1)C)=S

Computed Properties

  • Exact Mass: 165.06133
  • Monoisotopic Mass: 165.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.3Ų

Experimental Properties

  • PSA: 3.24

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